

Application Notes and Protocols for the Detection of ETFA Gene Mutations

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Compound of Interest

Compound Name: *Etfak*

Cat. No.: *B1212762*

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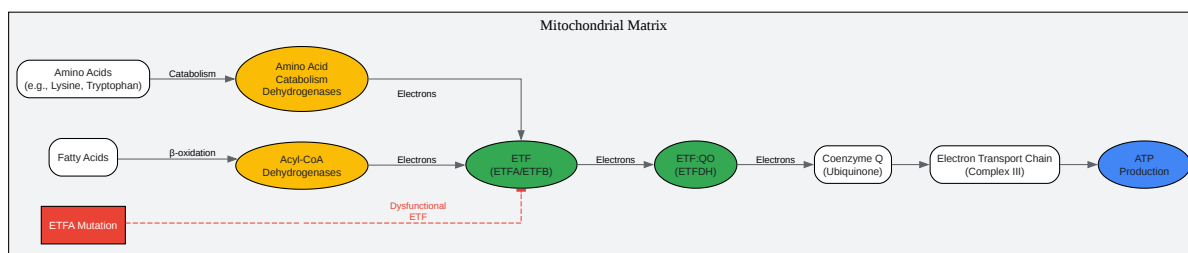
For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Electron Transfer Flavoprotein Subunit Alpha (ETF α) gene are associated with Glutaric Acidemia Type II (GAI II), also known as Multiple Acyl-CoA Dehydrogenation Deficiency (MADD). This autosomal recessive disorder affects fatty acid and amino acid metabolism. Accurate and efficient detection of ETF α gene mutations is crucial for diagnosis, carrier screening, and the development of targeted therapies. These application notes provide an overview of various methods for detecting ETF α gene mutations, complete with detailed protocols and comparative data to guide researchers and clinicians in selecting the most appropriate technique for their needs.

Signaling Pathway Affected by ETF α Mutations

The ETF α gene encodes the alpha subunit of the Electron Transfer Flavoprotein (ETF), a heterodimeric mitochondrial matrix protein essential for the transfer of electrons from at least nine different flavoprotein dehydrogenases to the electron transport chain. These dehydrogenases are involved in fatty acid β -oxidation and the catabolism of several amino acids. A defect in ETF α disrupts this electron transfer, leading to impaired energy production and the accumulation of toxic metabolites.



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Caption: Mitochondrial electron transfer pathway involving ETFα.

Methods for Detecting ETFα Gene Mutations

Several molecular techniques can be employed to detect mutations in the ETFα gene. The choice of method depends on the specific application, required throughput, sensitivity, and cost considerations.

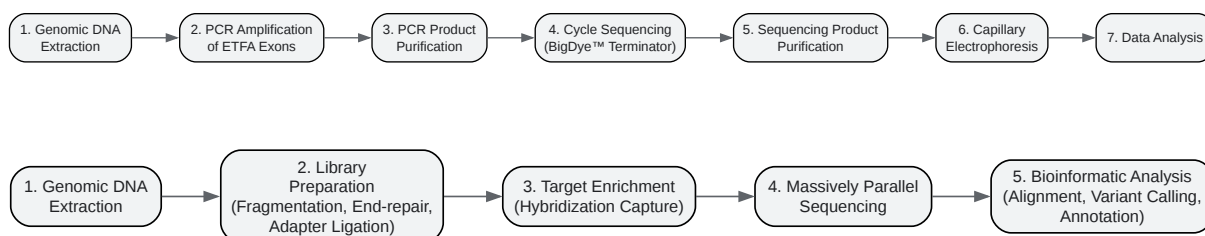
Method	Principle	Throughput	Cost per Sample	Key Advantages	Key Limitations
Sanger Sequencing	Dideoxy chain termination	Low	Moderate	Gold standard for accuracy, good for single gene analysis.	Low throughput, relatively high cost for large genes.
Next-Generation Sequencing (NGS)	Massively parallel sequencing	High	Varies (low per gene in a panel)	High throughput, can analyze multiple genes simultaneously, detects novel variants.	Complex workflow and data analysis, higher initial instrument cost.
High-Resolution Melt (HRM) Analysis	PCR amplicon melting curve analysis	High	Low	Rapid and cost-effective screening tool.	Does not identify the specific mutation, requires confirmation by sequencing.
Multiplex Ligation-dependent Probe Amplification (MLPA)	Hybridization and ligation of probes followed by PCR	Moderate	Moderate	Detects large deletions and duplications.	Does not detect point mutations or small indels.

Allele-Specific PCR (AS-PCR)	PCR with primers specific for wild-type or mutant alleles	High	Low	Rapid and inexpensive for known mutations.	Only detects specific, known mutations.
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Experimental Protocols

Sanger Sequencing of ETFA Exons

This protocol is designed for the targeted sequencing of individual exons of the ETFA gene.



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